molecular formula C7H10BF3O2 B1425339 4-(Trifluoromethyl)cyclohex-1-enylboronic acid CAS No. 865869-30-3

4-(Trifluoromethyl)cyclohex-1-enylboronic acid

Cat. No. B1425339
M. Wt: 193.96 g/mol
InChI Key: OCRVNCZKQNGCQI-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)cyclohex-1-enylboronic acid is a chemical compound with the CAS Number: 865869-30-3 . It has a molecular weight of 193.96 and its IUPAC name is 4-(trifluoromethyl)-1-cyclohexen-1-ylboronic acid . The compound is typically stored in a freezer .


Molecular Structure Analysis

The InChI code for 4-(Trifluoromethyl)cyclohex-1-enylboronic acid is 1S/C7H10BF3O2/c9-7(10,11)5-1-3-6(4-2-5)8(12)13/h3,5,12-13H,1-2,4H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Trifluoromethyl)cyclohex-1-enylboronic acid include a molecular weight of 193.96 . The compound is typically stored in a freezer .

Scientific Research Applications

Here’s a brief overview of the synthesis and applications of trifluoromethylpyridines:

  • Scientific Field : Agrochemical and Pharmaceutical Industries
  • Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods of Application/Experimental Procedures : The synthesis of TFMP derivatives involves various chemical reactions. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Results/Outcomes : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Here’s a brief overview of the synthesis and applications of α-Trifluoromethylstyrene derivatives:

  • Scientific Field : Organic Synthesis
  • Application Summary : α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds. They have been successfully utilized in C–F bond activation in a CF3 group .
  • Methods of Application/Experimental Procedures : The synthesis of α-Trifluoromethylstyrene derivatives involves various chemical reactions, including anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .
  • Results/Outcomes : Much attention has been paid to these compounds by the organic chemistry community because of their versatility and potential for creating more complex fluorinated compounds .
  • Scientific Field : Organic Synthesis
  • Application Summary : α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds. Much attention has been paid to these compounds by the organic chemistry community, because they have been successfully utilized in C–F bond activation in a CF3 group, mainly .
  • Methods of Application/Experimental Procedures : The synthesis of α-Trifluoromethylstyrene derivatives involves various chemical reactions, including anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .
  • Results/Outcomes : Much attention has been paid to these compounds by the organic chemistry community because of their versatility and potential for creating more complex fluorinated compounds .

Safety And Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

[4-(trifluoromethyl)cyclohexen-1-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BF3O2/c9-7(10,11)5-1-3-6(4-2-5)8(12)13/h3,5,12-13H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRVNCZKQNGCQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCC(CC1)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716602
Record name [4-(Trifluoromethyl)cyclohex-1-en-1-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)cyclohex-1-enylboronic acid

CAS RN

865869-30-3
Record name [4-(Trifluoromethyl)cyclohex-1-en-1-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethyl)cyclohex-1-enylboronic acid
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Reactant of Route 5
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Reactant of Route 6
4-(Trifluoromethyl)cyclohex-1-enylboronic acid

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